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Compound of Interest

Compound Name:
3-(5-iodofuran-2-yl)prop-2-enoic

acid

Cat. No.: B13402604

Get Quote

5-Iodofuran-2-acrylic acid is a bifunctional heterocyclic compound that has emerged as a highly

valuable and versatile building block for organic synthesis. Its molecular architecture, featuring

a furan ring substituted with both an iodine atom and an acrylic acid moiety, provides multiple

reactive sites for a diverse range of chemical transformations. The furan core is a significant

scaffold in medicinal chemistry, present in numerous biologically active compounds with

demonstrated anticancer, antimicrobial, and anti-inflammatory properties[1][2][3].

This guide, intended for researchers, scientists, and drug development professionals, provides

a detailed exploration of the key applications of 5-iodofuran-2-acrylic acid. We will delve into

the mechanistic rationale behind its reactivity, present field-proven experimental protocols, and

offer insights into reaction optimization. The inherent functionalities of this molecule—the iodine

atom at the 5-position serving as an excellent leaving group for cross-coupling reactions and

the acrylic acid side chain providing a handle for derivatization or participation in cycloadditions

—make it an indispensable tool for constructing complex molecular architectures[1][4][5].

Molecular Profile:

Chemical Name: 3-(5-Iodo-furan-2-yl)-acrylic acid
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CAS Number: 64186-22-7[6]

Molecular Formula: C₇H₅IO₃[6]

Molecular Weight: 264.017 g/mol [6]

Part 1: Palladium-Catalyzed Cross-Coupling
Reactions
The carbon-iodine bond at the C5 position of the furan ring is the primary hub of reactivity for

palladium-catalyzed cross-coupling reactions. This functionality enables the strategic formation

of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern

synthetic chemistry for drug discovery and materials science[4][7]. The electron-rich nature of

the furan ring generally facilitates the initial oxidative addition step in the catalytic cycle, a

crucial phase for catalyst activation[8].

Suzuki-Miyaura Coupling: Forging Biaryl and
Heterobiaryl Scaffolds
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²)

bonds by coupling an organohalide with an organoboron species, such as a boronic acid or its

ester derivatives.[7][9] This reaction is prized for its operational simplicity, tolerance of a wide

variety of functional groups, and the generally low toxicity of its boron-based reagents[7].

Causality and Mechanistic Insight: The reaction is initiated by the oxidative addition of 5-

iodofuran-2-acrylic acid to a Pd(0) complex. A critical subsequent step is transmetalation,

where the organic group from the boron atom is transferred to the palladium center. This step is

facilitated by a base (e.g., K₂CO₃, Cs₂CO₃), which activates the boronic acid to form a more

nucleophilic "ate" complex, thereby accelerating the transfer[10][11]. The cycle concludes with

reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0)

catalyst[9].
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Suzuki-Miyaura Coupling Workflow
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Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 3-(5-Aryl-furan-2-yl)-acrylic acid

Reaction Setup: In an oven-dried Schlenk flask, combine 5-iodofuran-2-acrylic acid (1.0 eq),

the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%),

and a base (e.g., K₂CO₃, 2.0-3.0 eq)[1][10].

Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (e.g.,

4:1 v/v) is commonly effective[1][8].

Inert Atmosphere: Seal the flask, and purge the system with an inert gas (argon or nitrogen)

for 10-15 minutes by bubbling the gas through the solution[10].

Reaction: Heat the mixture to the target temperature, typically between 80-100 °C, with

vigorous stirring[1][10].

Monitoring: Monitor the reaction's progress using an appropriate analytical technique such as

Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an

organic solvent like ethyl acetate and wash sequentially with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate the solvent under reduced pressure. Purify the crude residue via column

chromatography on silica gel to yield the final product.
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Table 1: Optimization Parameters for Suzuki-Miyaura Coupling

Parameter
Typical
Reagents/Conditions

Rationale &
Considerations

Palladium Catalyst
Pd(PPh₃)₄, Pd(dppf)Cl₂,

Pd(OAc)₂

Choice depends on substrate

reactivity. Pd(PPh₃)₄ is a

common starting point.[1][9]

Ligand PPh₃, dppf, PCy₃

Used with catalyst precursors

like Pd(OAc)₂. Bulky, electron-

rich phosphines often improve

efficiency for challenging

substrates.[11]

Base
K₂CO₃, Cs₂CO₃, K₃PO₄,

NaHCO₃

Base strength is critical.

Cs₂CO₃ is often more effective

but also more expensive. The

base activates the boronic

acid.[1][9][10]

Solvent
Dioxane/H₂O, Toluene, DMF,

THF

Aprotic solvents are common;

the addition of water can

enhance the reaction rate.[1]

[9]

Temperature 80-120 °C

Must be sufficient for reaction

rate but low enough to prevent

decomposition.

Heck Reaction: Alkenylation at the Furan C5-Position
The Heck reaction is a powerful method for C-C bond formation between an unsaturated halide

and an alkene, catalyzed by palladium[4]. This transformation is instrumental for introducing

vinyl groups onto the furan scaffold, providing access to a wide range of conjugated systems

and complex molecular structures[12].

Causality and Mechanistic Insight: The catalytic cycle begins similarly with the oxidative

addition of the C-I bond to a Pd(0) species. The resulting Pd(II) complex then coordinates with
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the alkene partner. This is followed by a migratory insertion step, where the furan group is

transferred to one of the alkene carbons while the palladium bonds to the other. The final steps

involve β-hydride elimination to form the new C=C double bond of the product and release a

hydridopalladium complex. A base, typically an amine like triethylamine, is required to

neutralize the generated HI and regenerate the active Pd(0) catalyst for the next cycle[13]. The

reaction generally yields the trans isomer with high selectivity[14].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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